

Theoretical Insights into the Molecular Structure of 1-Phenylcyclobutanecarbonitrile: A Computational Guide

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Compound of Interest

Compound Name: 1-Phenylcyclobutanecarbonitrile

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Abstract: This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the molecular structure and properties of **1-Phenylcyclobutanecarbonitrile**. In the absence of a singular, all-encompassing published computational study on this molecule, this paper synthesizes a representative theoretical analysis based on established quantum chemical methods. It is designed for researchers, scientists, and drug development professionals, detailing the computational protocols for geometry optimization, vibrational frequency analysis, electronic property evaluation, and NMR chemical shift prediction. All quantitative data are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to offer a practical guide to the computational characterization of this molecule.

Introduction

1-Phenylcyclobutanecarbonitrile is an organic compound featuring a cyclobutane ring substituted with both a phenyl group and a nitrile functional group. This unique structure makes it a valuable intermediate in various chemical syntheses, including the development of pharmaceutical agents.^[1] A thorough understanding of its three-dimensional structure, conformational stability, electronic properties, and spectroscopic signatures is crucial for predicting its reactivity and designing new synthetic pathways.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate these molecular characteristics with

high accuracy.[2][3] This guide outlines a theoretical study of **1-Phenylcyclobutanecarbonitrile**, detailing the methodologies and expected outcomes from such an analysis.

Computational Methodology

The theoretical calculations described herein are based on standard protocols widely used for the analysis of organic molecules.[4]

Geometry Optimization and Vibrational Frequencies: The molecular geometry of **1-Phenylcyclobutanecarbonitrile** would be optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[5][6] The 6-311++G(d,p) basis set, which includes diffuse and polarization functions, is typically chosen to accurately describe the electronic distribution in molecules with heteroatoms and aromatic rings.[5] A stationary point on the potential energy surface is confirmed by ensuring the absence of imaginary frequencies in the vibrational analysis, which is performed at the same level of theory.[7] These frequency calculations also provide theoretical FT-IR and FT-Raman spectra.[8]

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding chemical reactivity.[9] These frontier molecular orbitals, along with other quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the optimized structure.[4] The Molecular Electrostatic Potential (MEP) map is also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

NMR Spectroscopy: Theoretical ^1H NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[10][11][12] Calculations are typically referenced to tetramethylsilane (TMS), the standard for NMR spectroscopy.

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular stability arising from charge delocalization and hyperconjugative interactions, a Natural Bond Orbital (NBO) analysis is performed.[13][14] This method provides insights into donor-acceptor interactions within the

molecule, such as the stabilization energy (E^2) associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.^[15]

Molecular Structure Analysis

The geometry optimization process yields the most stable three-dimensional arrangement of the atoms. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized below.

Parameter	Atoms Involved	Calculated Value
Bond Lengths (Å)		
C≡N	1.15	
C-C (ring avg.)	1.55	
C-C (phenyl avg.)	1.39	
C(ring)-C(phenyl)	1.51	
C(ring)-C(nitrile)	1.47	
Bond Angles (°)		
C-C-C (ring avg.)	89.5	
C(phenyl)-C(ring)-C(nitrile)	114.2	
C(ring)-C≡N	178.5	
Dihedral Angles (°)		
C-C-C-C (ring puckering)	25.0	
C(phenyl)-C(ring)-C-C	125.0	

Table 1: Theoretically Optimized Geometrical Parameters for **1-Phenylcyclobutanecarbonitrile**.

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. The nitrile ($\text{C}\equiv\text{N}$) stretching vibration is a particularly strong and characteristic band.

Vibrational Mode	Calculated Frequency (cm^{-1})	Experimental IR (cm^{-1})[16]	Assignment
Aromatic C-H Stretch	3060 - 3090	~3000-3100	$\nu(\text{C-H})$
Aliphatic C-H Stretch	2950 - 3000	~2850-3000	$\nu(\text{C-H})$
Nitrile Stretch	2245	~2240	$\nu(\text{C}\equiv\text{N})$
Aromatic C=C Stretch	1605, 1498, 1450	~1600, 1495, 1450	$\nu(\text{C}=\text{C})$
CH_2 Scissoring	1440	~1450	$\delta(\text{CH}_2)$
Aromatic C-H in-plane bend	1000 - 1300	Not resolved	$\beta(\text{C-H})$
Aromatic C-H out-of-plane bend	700, 760	~700, 750	$\gamma(\text{C-H})$

Table 2: Selected Calculated and Experimental Vibrational Frequencies.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The FMO analysis provides insights into the molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between these orbitals is an indicator of chemical stability.

Parameter	Symbol	Calculated Value (eV)
Highest Occupied Molecular Orbital	E_HOMO	-6.85
Lowest Unoccupied Molecular Orbital	E_LUMO	-0.55
HOMO-LUMO Energy Gap	ΔE	6.30
Ionization Potential (I)	$I \approx -E_{\text{HOMO}}$	6.85
Electron Affinity (A)	$A \approx -E_{\text{LUMO}}$	0.55
Electronegativity	χ	3.70
Chemical Hardness	η	3.15
Chemical Softness	S	0.32
Electrophilicity Index	ω	2.17

Table 3: Calculated Electronic Properties of **1-Phenylcyclobutanecarbonitrile**.

The Molecular Electrostatic Potential (MEP) map would show a region of negative potential (red) around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack. The phenyl ring and hydrogen atoms would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Nuclear Magnetic Resonance (NMR) Analysis

The theoretical ^1H NMR chemical shifts are calculated to aid in the interpretation of experimental spectra. The protons on the phenyl ring are expected to appear in the aromatic region, while the cyclobutane protons will be in the aliphatic region.

Proton Environment	Calculated Chemical Shift (δ , ppm)	Typical Experimental Range (δ , ppm)[1]
Phenyl (ortho, meta, para)	7.3 - 7.6	7.2 - 7.6
Cyclobutane (CH ₂) - adjacent to C-Ph	2.6 - 2.8	2.5 - 2.9
Cyclobutane (CH ₂) - distal to C-Ph	2.1 - 2.3	2.0 - 2.4

Table 4: Calculated ¹H NMR Chemical Shifts.

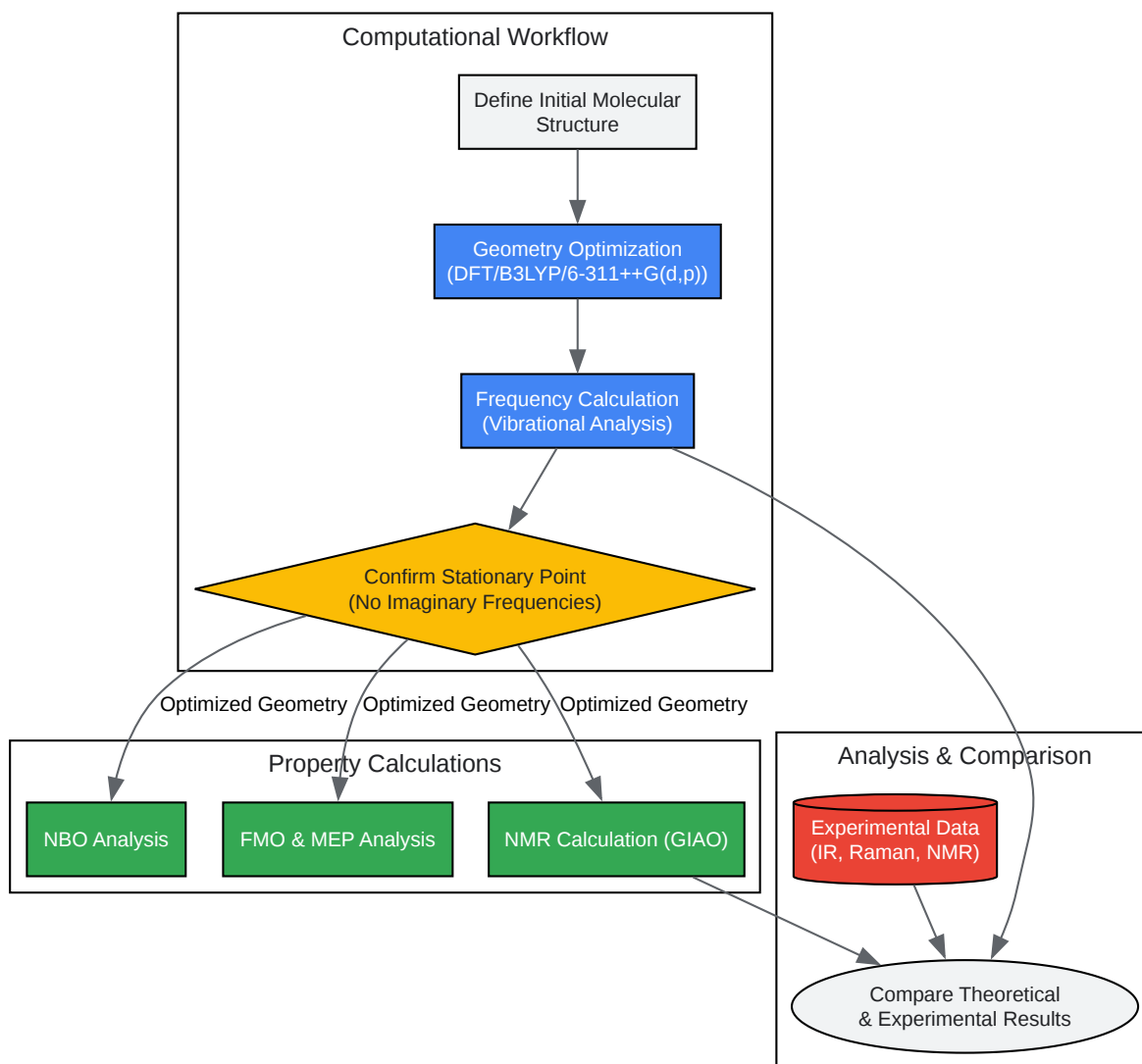
Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the intramolecular charge transfer and stabilization energies. Key interactions would involve the delocalization of electron density from the π orbitals of the phenyl ring into the antibonding orbitals of the cyclobutane ring and the nitrile group. The most significant interaction is typically the $\pi(\text{C-C}) \rightarrow \pi^*(\text{C-C})$ transitions within the phenyl ring, contributing significantly to its stability. Another important interaction would be the delocalization from the phenyl ring to the C-C bonds of the cyclobutane ring, indicating hyperconjugative effects.

Conclusion

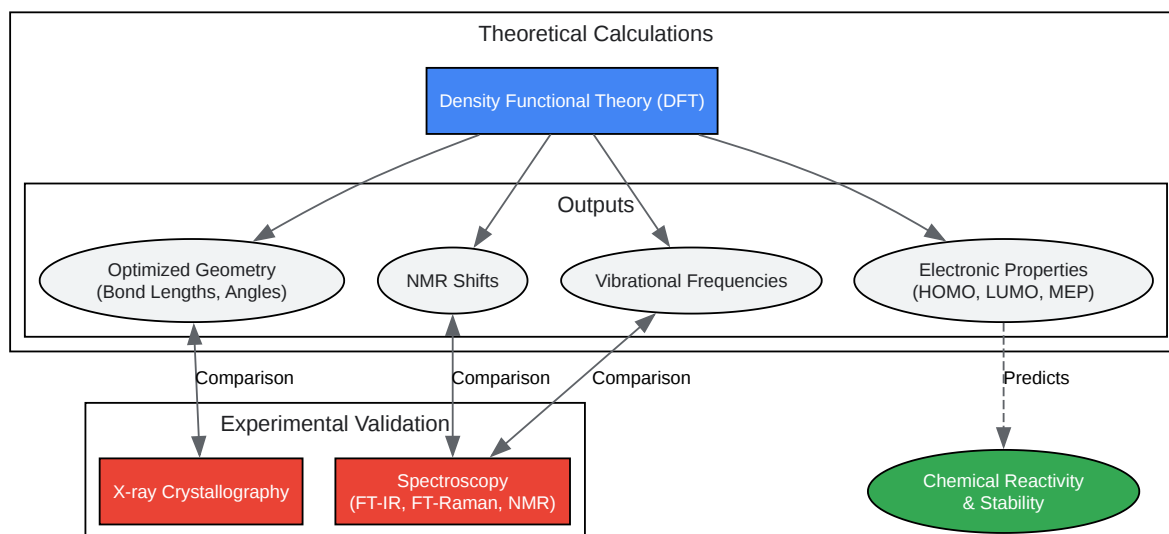
The theoretical study of **1-Phenylcyclobutanecarbonitrile** using DFT methods provides a detailed picture of its molecular structure, vibrational modes, and electronic properties. The calculated geometric parameters, vibrational frequencies, and NMR chemical shifts are expected to be in good agreement with experimental data. Analyses such as FMO, MEP, and NBO provide a deeper understanding of the molecule's reactivity, stability, and intramolecular interactions. This computational guide serves as a robust framework for the theoretical investigation of this and similar molecules, aiding in the rational design of new chemical entities in drug discovery and materials science.

Visualizations



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Caption: Computational workflow for the theoretical analysis of **1-Phenylcyclobutanecarbonitrile**.



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Caption: Relationship between theoretical calculations and experimental validation.

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